tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate

Physicochemical property optimization Drug-likeness CNS drug discovery

tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate is a protected 4-amino-4-arylpiperidine building block (C16H23ClN2O2, MW 310.82 g/mol). It features a distinctive ortho-chloro substitution on its 4-phenyl ring.

Molecular Formula C16H23ClN2O2
Molecular Weight 310.82
CAS No. 1713164-00-1
Cat. No. B2501724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate
CAS1713164-00-1
Molecular FormulaC16H23ClN2O2
Molecular Weight310.82
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Cl)N
InChIInChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-6-4-5-7-13(12)17/h4-7H,8-11,18H2,1-3H3
InChIKeyKDAXKUJBYPCWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate (CAS 1713164-00-1): A Specialized Piperidine Scaffold for Drug Discovery


tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate is a protected 4-amino-4-arylpiperidine building block (C16H23ClN2O2, MW 310.82 g/mol) . It features a distinctive ortho-chloro substitution on its 4-phenyl ring. This structural motif serves as a versatile intermediate in medicinal chemistry, enabling exploration of vector-specific SAR and providing a core scaffold with distinct physicochemical properties (XLogP3-AA = 2.6, TPSA = 55.6 Ų) compared to its unsubstituted or regioisomeric analogs .

The Risk of Generic Substitution for tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate


Substituting this compound with a simple 4-phenyl or 4-(4-chlorophenyl)piperidine analog is not straightforward; minor alterations in the aryl substitution pattern cause significant shifts in lipophilicity and steric profiles that are pivotal for target engagement and pharmacokinetics. For instance, the ortho-chloro group results in a distinct cLogP of 2.6 compared to ~3.5 for the para-chloro regioisomer, a difference that would alter crossing of biological membranes and off-target binding profiles . These quantitative physicochemical differences underscore that seemingly similar scaffolds are not fit-for-purpose replacements and can derail structure-activity relationship (SAR) studies or lead optimization.

Quantifiable Differentiation Guide for tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate


Lipophilicity Modulation by Ortho-Substitution: A Direct cLogP Comparison

The ortho-chloro substitution confers lower lipophilicity compared to the para-chloro analog. The target compound’s computed XLogP3-AA is 2.6 , while the para-chloro isomer (tert-butyl 4-amino-4-(4-chlorophenyl)piperidine-1-carboxylate) has a reported LogP of 3.52 . This -0.9 unit difference is a substantial shift in logP space, positioning the target compound in a more favorable range for oral absorption and CNS penetration, while reducing the promiscuity risks associated with higher lipophilicity.

Physicochemical property optimization Drug-likeness CNS drug discovery

Ortho-Chloro Pharmacophore: Differentiating from the Unsubstituted Phenyl Analog

Replacing the ortho-chloro atom with a hydrogen atom removes a key pharmacophoric element. The target compound (XLogP3-AA = 2.6, TPSA = 55.6 Ų) shares a similar TPSA with the unsubstituted phenyl analog (TPSA = 55.6 Ų, XLogP ≈ 2.1–2.5) , but the ortho-chloro group introduces a distinct negative electrostatic potential sigma-hole and steric bulk orthogonal to the piperidine ring. This unique feature can be exploited to engage in halogen bonding with target proteins or to shield a metabolically labile site on the phenyl ring, a strategy unavailable with the hydrogen analog.

Halogen bonding Metabolic stability Conformational restriction

Synthetic Handle: Ortho-Chlorine as a Site for Late-Stage Diversification

The ortho-chloro substituent on a phenyl ring is generally more activated towards palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) than meta- or para-chloro analogs. While all three regioisomers are amenable to functionalization, the ortho position is distinct in its ability to participate in directed ortho-metalation (DoM) after Boc-deprotection of the piperidine, a reaction path not feasible for the meta-chloro and sterically disfavored for the para-chloro isomer. No direct experimental yield data from the vendor was identified; this differentiation is based on well-established principles of organometallic chemistry.

Late-stage functionalization Cross-coupling Chemical biology tools

High-Value Application Scenarios for tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate


Exploring the 'Ortho Effect' in CNS Drug Discovery

Utilize the compound's distinct ortho-chloro pharmacophore to systematically probe structure-activity relationships (SAR) at sigma receptors or monoamine transporters. As the 4-arylpiperidine class is known to engage these targets, the 2-chlorophenyl variant provides a tailored starting point to enhance binding affinity or subtype selectivity through halogen bonding, evidenced by its distinct electrostatic potential profile relative to the unsubstituted phenyl ring .

Diversification of Ortho-Substituted Piperidine Chemical Space

Employ the ortho-chloro motif as a functional handle for late-stage diversification to generate proprietary compound libraries. This compound can be a platform for palladium-catalyzed cross-coupling reactions to introduce an array of aryl, amino, or ether linkages at the ortho-position, an avenue explored in the synthesis of potent sigma ligands .

Medicinal Chemistry Programs for Metabolic Disorders

Deploy this compound in campaigns targeting metabolic enzymes like Fatty Acid Synthase (FASN), where chlorophenyl-substituted piperidines have shown potent inhibitory activity . Its lower cLogP compared to the para-isomer suggests it could be a more favorable lead-like candidate for achieving balanced potency and ADME properties, directly addressing the need for lower-lipophilicity starting points in drug discovery .

Quote Request

Request a Quote for tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.